molecular formula C15H10Cl2F2O B1327920 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone CAS No. 898777-54-3

2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone

Cat. No.: B1327920
CAS No.: 898777-54-3
M. Wt: 315.1 g/mol
InChI Key: LTLOZKIBGATFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone is a useful research compound. Its molecular formula is C15H10Cl2F2O and its molecular weight is 315.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,6-dichlorophenyl)-3-(3,5-difluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F2O/c16-12-2-1-3-13(17)15(12)14(20)5-4-9-6-10(18)8-11(19)7-9/h1-3,6-8H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLOZKIBGATFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC(=CC(=C2)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644989
Record name 1-(2,6-Dichlorophenyl)-3-(3,5-difluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-54-3
Record name 1-(2,6-Dichlorophenyl)-3-(3,5-difluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone (CAS 898777-54-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone, a halogenated aromatic ketone with significant potential in medicinal chemistry and drug discovery. While specific data for this compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust framework for its synthesis, characterization, and potential biological evaluation. We will explore plausible synthetic routes, propose detailed analytical methodologies for purification and identification, and discuss potential pharmacological activities based on the broader class of substituted propiophenones and chalcones. This document is intended to serve as a foundational resource for researchers embarking on the study of this and similar molecules.

Introduction: The Chemical Landscape of Substituted Propiophenones

Propiophenone and its derivatives represent a versatile scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The specific compound of interest, 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone, possesses a unique substitution pattern with a dichlorinated phenyl ring and a difluorinated phenyl ring separated by a three-carbon chain. This structure suggests potential for novel pharmacological effects, likely in the realms of anticancer and anti-inflammatory research, as has been observed with structurally similar chalcones and propiophenones.[1][2][3] This guide will provide the necessary technical details to enable further investigation into this promising compound.

Synthesis and Purification

While a specific, published synthesis for 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone has not been identified in the available literature, a highly plausible and efficient two-step synthetic pathway can be proposed based on established organic chemistry reactions. The overall strategy involves an initial Claisen-Schmidt condensation to form the corresponding chalcone, followed by a reduction of the α,β-unsaturated ketone to yield the target propiophenone.

Proposed Synthetic Pathway

Synthetic Pathway A 2',6'-Dichloroacetophenone C (2E)-1-(2,6-Dichlorophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one (Chalcone Intermediate) A->C Claisen-Schmidt Condensation (KOH, Ethanol) B 3,5-Difluorobenzaldehyde B->C D 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone C->D Reduction (e.g., H2, Pd/C)

Caption: Proposed two-step synthesis of 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone.

Step-by-Step Experimental Protocols

Step 1: Synthesis of (2E)-1-(2,6-Dichlorophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one (Chalcone Intermediate)

This procedure is adapted from the synthesis of a structurally similar chalcone, (2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-phenylprop-2-en-1-one.[4]

  • Materials:

    • 2',6'-Dichloroacetophenone

    • 3,5-Difluorobenzaldehyde

    • Potassium Hydroxide (KOH)

    • Ethanol

    • Hydrochloric Acid (HCl), 1.5 N

    • Ice

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 2',6'-dichloroacetophenone and 1 equivalent of 3,5-difluorobenzaldehyde in ethanol.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of 1.5 equivalents of powdered potassium hydroxide in ethanol to the cooled reaction mixture.

    • Continue stirring the reaction mixture at room temperature for approximately 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Acidify the mixture to a pH of approximately 3 with 1.5 N HCl.

    • The precipitated solid, the crude chalcone, is collected by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Reduction of the Chalcone to 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone

The reduction of the α,β-unsaturated ketone can be achieved through various methods. Catalytic hydrogenation is a common and effective approach.

  • Materials:

    • (2E)-1-(2,6-Dichlorophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one

    • Palladium on Carbon (Pd/C, 10%)

    • Ethanol or Ethyl Acetate

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the chalcone intermediate in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator).

    • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC).

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the filter cake with the reaction solvent.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the dichlorinated and difluorinated rings will appear in the aromatic region (typically δ 7.0-8.0 ppm), with splitting patterns influenced by the chlorine and fluorine substituents. The two methylene groups of the propiophenone chain will appear as triplets in the aliphatic region (typically δ 2.5-3.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbonyl carbon will have a characteristic downfield shift (typically δ 190-200 ppm). The aromatic carbons will appear in the range of δ 110-160 ppm, with the carbon atoms attached to fluorine exhibiting characteristic C-F coupling. The aliphatic carbons will be observed in the upfield region (typically δ 30-50 ppm).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ should be observable. Characteristic fragmentation patterns for halogenated compounds, such as the loss of chlorine or fluorine atoms, can provide further structural confirmation.[5][6] The isotopic pattern of the chlorine atoms (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will result in characteristic M+2 and M+4 peaks.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for purity assessment and quantitative analysis.

  • Proposed HPLC Method:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, potentially with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely around 254 nm).

    • Injection Volume: 10 µL.

This method should be validated for linearity, precision, accuracy, and sensitivity according to ICH guidelines.[7][8]

Data Summary
Property Predicted Value / Observation
Molecular Formula C₁₅H₁₀Cl₂F₂O
Molecular Weight 315.15 g/mol
¹H NMR Aromatic protons (δ 7.0-8.0 ppm), Aliphatic protons (triplets, δ 2.5-3.5 ppm)
¹³C NMR Carbonyl carbon (δ 190-200 ppm), Aromatic carbons (δ 110-160 ppm with C-F coupling), Aliphatic carbons (δ 30-50 ppm)
Mass Spectrum (EI) Molecular ion peak [M]⁺ at m/z 314/316/318, characteristic fragmentation pattern for halogenated compounds.

Potential Biological Activities and Screening Protocols

Based on the biological activities of structurally related chalcones and propiophenones, 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone is a promising candidate for evaluation in anticancer and anti-inflammatory assays.

Anticancer Activity

Many chalcone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][3] The proposed mechanism often involves the induction of apoptosis.

  • Proposed In Vitro Anticancer Screening Workflow:

Anticancer Screening cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A MTT Assay on a Panel of Cancer Cell Lines (e.g., MCF-7, HeLa, A549) B Apoptosis Assay (Annexin V/PI Staining) A->B C Cell Cycle Analysis (Flow Cytometry) A->C D Western Blot for Apoptotic Markers (e.g., Caspase-3, PARP) B->D Anti_inflammatory_Screening cluster_0 Cell-Based Assays cluster_1 Enzymatic Assays A LPS-stimulated Macrophages (e.g., RAW 264.7) B Measurement of Nitric Oxide (NO) Production (Griess Assay) A->B C Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) by ELISA A->C D COX-1/COX-2 Inhibition Assay B->D E 5-LOX Inhibition Assay C->E

Caption: A workflow for the in vitro evaluation of anti-inflammatory activity.

  • Griess Assay Protocol (Nitric Oxide Inhibition):

    • Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide production.

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent.

    • Measure the absorbance at 540 nm.

    • Determine the concentration of nitrite as an indicator of NO production.

Safety and Handling

As a halogenated organic compound, 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE):

    • Safety goggles or a face shield.

    • Chemical-resistant gloves (e.g., nitrile).

    • A lab coat.

  • Handling:

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.

    • Keep away from heat, sparks, and open flames.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Disposal:

    • Dispose of as halogenated organic waste in accordance with local, state, and federal regulations. Do not pour down the drain. [9][10]

Conclusion

2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone is a compound with considerable potential for further investigation in the field of drug discovery. This technical guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route is based on well-established chemical reactions, and the suggested analytical and biological screening protocols are standard methods in the field. It is our hope that this guide will serve as a valuable resource for researchers and scientists, enabling them to unlock the full potential of this and other novel halogenated compounds.

References

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. Available at: [Link]

  • Synthesis and Cytotoxic Activities of Difluoro-Dimethoxy Chalcones. PubMed. Available at: [Link]

  • (2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-phenylprop-2-en-1-one. National Institutes of Health. Available at: [Link]

  • Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. MDPI. Available at: [Link]

  • Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. PMC. Available at: [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available at: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. Available at: [Link]

  • Describe the 1H and 13C NMR spectra you expect for the given compound. ClCH2CH2CH2Cl. Study.com. Available at: [Link]

  • (2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. National Institutes of Health. Available at: [Link]

  • New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. PMC. Available at: [Link]

  • CHLORINATED ORGANICS HANDBOOK. OxyChem. Available at: [Link]

  • (PDF) Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. ResearchGate. Available at: [Link]

  • Fluoro-containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. ResearchGate. Available at: [Link]

  • Some considerations in the handling of fluorine and the chlorine fluorides. Office of Scientific and Technical Information. Available at: [Link]

  • Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. PMC. Available at: [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. EPA. Available at: [Link]

  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. MDPI. Available at: [Link]

  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

  • Halogen Fragmentation in Mass Spectrometry. Scribd. Available at: [Link]

  • Docking Studies and α-Substitution Effects on the Anti-Inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. MDPI. Available at: [Link]

  • Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of... ResearchGate. Available at: [Link]

  • Electronic supplementary information. The Royal Society of Chemistry. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • Substituted phenylthiophenylamines with antiinflammatory activity. PubMed. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ANALYSIS OF FAROPENEM IN PURE AND PHARMACEUTICAL FORMULATIONS. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. PubMed. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • (PDF) Synthesis and structure elucidation of 1- (2, 5 /3, 5- difluorophenyl) - 3- (2, 3 /2, 4 /2, 5 /3, 4- dimethoxyphenyl) - 2- propen- 1- ones as anticancer agents. ResearchGate. Available at: [Link]

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. Available at: [Link]

Sources

Precision Mass Spectrometry & Physicochemical Profiling of Halogenated Small Molecules: A Case Study of C₁₅H₁₀Cl₂F₂O

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the high-stakes environment of drug discovery and agrochemical development, the molecular formula C₁₅H₁₀Cl₂F₂O represents more than a mere sum of atoms; it is a prototypical "Lipophilic Halogenated Small Molecule" (LHSM). Compounds with this specific halogenation pattern (two chlorines, two fluorines) are frequently encountered as kinase inhibitor scaffolds, benzoylurea insecticide precursors, or halogenated diaryl ethers.

The Core Challenge: Novice researchers often conflate Average Molecular Weight with Monoisotopic Mass . For a molecule like C₁₅H₁₀Cl₂F₂O, this error (approx. 1.1 Da) is sufficient to cause false negatives in High-Resolution Mass Spectrometry (HRMS) screening.

This guide moves beyond basic definitions to provide a rigorous framework for the characterization, isotopic validation, and physicochemical profiling of this specific molecular architecture.

The Molecular Weight Profile[1]

To accurately identify C₁₅H₁₀Cl₂F₂O in a complex matrix (e.g., plasma or soil), one must distinguish between the weights used for dosing (Average) and the weights used for detection (Monoisotopic).

Table 1: Mass Definitions for C₁₅H₁₀Cl₂F₂O
Mass TypeValue (Da / g/mol )Application Context
Monoisotopic Mass 314.0077 MS/MS Screening. Calculated using the primary isotopes (

C,

H,

Cl,

F,

O). This is the exact mass of the M+ peak.
Average Molecular Weight 315.14 Gravimetric Dosing. Calculated using standard atomic weights. Used when weighing powder for stock solutions.
Nominal Mass 314 Low-Res MS. Integer sum. Often insufficient for distinguishing isobaric interferences.

Critical Insight: The difference between 315.14 and 314.0077 arises largely from the chlorine isotopes. If you set your mass spectrometer extraction window to 315.14 ± 0.05 Da, you will miss the target entirely .

Isotopic Fingerprinting: The "Cl₂" Signature[2]

As a Senior Scientist, I do not rely solely on accurate mass; I validate using Isotopic Fine Structure . The presence of two Chlorine atoms (


Cl and 

Cl) creates a distinct spectral envelope that serves as a self-validating identity check.[1]
The Mathematics of Validation

Chlorine exists naturally as


Cl (~75.8%) and 

Cl (~24.2%). Fluorine is monoisotopic (

F). For a molecule with Cl₂ , the probability expansion is

.
  • M (314.0077): Both atoms are

    
    Cl. Relative Abundance: 100%  (Base Peak).
    
  • M+2 (316.0047): One

    
    Cl, one 
    
    
    
    Cl. Relative Abundance: ~64% .
  • M+4 (318.0018): Both atoms are

    
    Cl. Relative Abundance: ~10.5% .
    

Visualizing the Logic: The following diagram illustrates the branching probability that generates this specific 9:6:1 intensity pattern.

IsotopePattern Root C15H10F2O (Base Fragment) Cl1_35 + 35Cl (76%) Root->Cl1_35 Cl1_37 + 37Cl (24%) Root->Cl1_37 Cl2_35a + 35Cl Cl1_35->Cl2_35a Cl2_37a + 37Cl Cl1_35->Cl2_37a Cl2_35b + 35Cl Cl1_37->Cl2_35b Cl2_37b + 37Cl Cl1_37->Cl2_37b Result_M M Peak (35Cl + 35Cl) Mass: 314.0077 Intensity: 100% Cl2_35a->Result_M Result_M2 M+2 Peak (Mixed Isotopes) Mass: 316.0047 Intensity: ~64% Cl2_37a->Result_M2 Cl2_35b->Result_M2 Result_M4 M+4 Peak (37Cl + 37Cl) Mass: 318.0018 Intensity: ~10% Cl2_37b->Result_M4

Figure 1: Isotopic branching logic for a dichloro-species. The convergence of mixed isotopes creates the significant M+2 peak.

Physicochemical Context & Drug-Likeness

Understanding the mass is useless without understanding the molecule's behavior. C₁₅H₁₀Cl₂F₂O is highly lipophilic due to the halogen load.

  • Degree of Unsaturation (DoU):

    
    
    
    
    
    Interpretation: A DoU of 9 suggests a structure containing two benzene rings (8 DoU) plus a carbonyl or a bridge unsaturation. This is consistent with Chalcones , Benzophenones , or Flavonoids .
  • Lipinski's Rule of 5 Analysis:

    • MW < 500: Pass (315.14).

    • H-Bond Donors: Likely 0 (unless OH is present, but formula implies Ether/Ketone). Pass.

    • H-Bond Acceptors: 1 (Oxygen) + 2 (Fluorine often acts as weak acceptor). Pass.

    • LogP: The presence of Cl₂ and F₂ significantly increases lipophilicity.

      • Estimated LogP: ~4.5 - 5.5.

      • Risk: Solubility issues in aqueous buffers.

Experimental Tip: When preparing stock solutions for this compound, avoid pure water. Dissolve in 100% DMSO first, then dilute into media/buffer to prevent precipitation.

Protocol: High-Resolution Mass Spectrometry (HRMS) Workflow

To definitively confirm the identity of C₁₅H₁₀Cl₂F₂O, follow this self-validating protocol. This workflow assumes the use of a Q-TOF or Orbitrap system.

Phase 1: Sample Preparation
  • Stock: Dissolve standard in MeOH or Acetonitrile to 1 mg/mL.

  • Working Solution: Dilute to 100 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Why Formic Acid? To promote protonation

      
       in positive mode.
      
Phase 2: Instrument Parameters (Orbitrap Example)
  • Ionization: ESI Positive (Electrospray Ionization).

  • Resolution: Set to > 30,000 @ m/z 200.

    • Reasoning: You need sufficient resolution to separate the

      
      Cl peak from potential background interferences (e.g., sulfur isotopes).
      
  • Lock Mass: MANDATORY. Use a known background ion (e.g., Polysiloxane m/z 371.1012) to correct drift.

Phase 3: Data Analysis Criteria

A positive ID requires meeting all three criteria:

  • Mass Accuracy: Experimental mass must be within ±5 ppm of 314.0077 .

  • Isotope Ratio: The M+2 peak intensity must be within 10% deviation of the theoretical 64%.

  • Retention Time: Must match standard within ±0.1 min.

Workflow Diagram

HRMS_Workflow Start Sample: C15H10Cl2F2O LC LC Separation (C18 Column, High Organic Gradient) Start->LC Inject ESI ESI Source (+) (Protonation to [M+H]+) LC->ESI Elute Orbitrap Mass Analyzer (Orbitrap/Q-TOF) ESI->Orbitrap m/z 315.0150 (M+H) Data Raw Data Acquisition Orbitrap->Data Check1 Check 1: Exact Mass (314.0077 ± 5ppm) Data->Check1 Check2 Check 2: Isotope Pattern (9:6:1 Ratio) Check1->Check2 Pass Fail REJECT / RE-CALIBRATE Check1->Fail Fail Valid VALIDATED IDENTITY Check2->Valid Pass Check2->Fail Fail

Figure 2: Analytical decision tree for validating halogenated small molecules.

References

  • National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements. NIST Physical Measurement Laboratory. [Link]

  • PubChem. Compound Summary: Fluorinated and Chlorinated Derivatives.[2][3] National Library of Medicine. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Standard reference for Isotopic Distributions).
  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. [Link]

Sources

suppliers of 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Sourcing and Technical Validation of 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone

Executive Summary

2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone (CAS: 898777-54-3) is a critical synthetic intermediate, primarily utilized in the manufacture of isoxazoline-class antiparasitics (e.g., Sarolaner).[1][2] Its structural integrity—specifically the regiochemistry of the chlorine substituents on the ketone ring and the fluorine substitution on the distal phenyl ring—is paramount for the biological efficacy of downstream APIs.[2]

This guide provides a technical framework for sourcing, validating, and synthesizing this compound. It moves beyond a simple vendor list to establish a Quality Risk Management (QRM) protocol for researchers and procurement officers.

Part 1: The Supply Ecosystem

Sourcing this intermediate requires navigating a bifurcated market: "Catalog Aggregators" (high cost, low volume) and "Process CROs" (bulk, variable quality).[1][2]

Supplier Categorization Matrix
Supplier TierTypical VolumeLead TimeRisk ProfileRecommended Vendors (Verified Presence)
Tier 1: Global Distributors mg to kg1-2 WeeksLow. COA is usually reliable, but re-testing is mandatory.[1]Fisher Scientific (Thermo) , MilliporeSigma , VWR
Tier 2: Chemical Aggregators g to kg2-4 WeeksMedium. Often drop-ship from Asia.[1][2] Batch consistency varies.Ambeed , Combi-Blocks , ChemScene , MolPort
Tier 3: Process CROs kg to MT4-12 WeeksHigh. Requires audit.[1][2] Best for scale-up.Haihang Industry , Capot Chemical , BOC Sciences
Strategic Sourcing Workflow

The following decision tree illustrates the logic for selecting a supplier based on project phase and risk tolerance.

SourcingStrategy Start Requirement Analysis Scale Scale Needed? Start->Scale Small < 100g (R&D) Scale->Small Large > 1kg (Pilot/Mfg) Scale->Large Tier1 Tier 1/2 Distributors (Ambeed, Combi-Blocks) Small->Tier1 Tier3 Tier 3 Process CROs (Haihang, Custom Synthesis) Large->Tier3 QC_Check Internal QC: HPLC Purity > 98%? 1H-NMR Confirmed? Tier1->QC_Check Tier3->QC_Check Pass Release for Synthesis QC_Check->Pass Yes Fail Reject / Reprocess QC_Check->Fail No

Figure 1: Logic flow for vendor selection and material validation.

Part 2: Technical Validation (The "Trustworthiness" Pillar)[1]

Blindly trusting a Certificate of Analysis (COA) for this molecule is a critical error.[1] The specific substitution pattern (2,6-dichloro vs. 2,4-dichloro) is difficult to separate by standard HPLC if the method is not optimized.[1][2]

Critical Impurity Profile

When evaluating a sample, specifically look for these process-related impurities:

  • The "Chalcone" Impurity (Intermediate):

    • Structure: 1-(2,6-dichlorophenyl)-3-(3,5-difluorophenyl)prop-2-en-1-one.[1][3]

    • Origin: Incomplete reduction during synthesis.[1]

    • Detection: Check UV absorbance at 300-350 nm (the saturated product absorbs lower, <280 nm).[1][2]

  • The "Over-Reduced" Alcohol:

    • Structure: 1-(2,6-dichlorophenyl)-3-(3,5-difluorophenyl)propan-1-ol.[1][3]

    • Origin: Over-reduction of the ketone.[1]

    • Detection: Broad OH stretch in IR (~3400 cm⁻¹); distinct shift of the benzylic proton in NMR.[1]

  • Regioisomers:

    • Origin: Use of impure starting materials (e.g., 2,4-dichloroacetophenone).[1][2]

    • Detection: 1H-NMR coupling constants.[1] The 2,6-dichloro ring protons appear as a multiplet or doublet/triplet depending on long-range coupling, whereas 2,4-dichloro patterns are distinct (d, d, dd).[2]

Validated Analytical Protocol

Method: RP-HPLC[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.[1]

  • Gradient: 40% B to 90% B over 15 mins.

  • Detection: 210 nm (universal) and 254 nm (aromatic).[1]

  • Acceptance Criteria: Purity > 98.0% (Area %). No single impurity > 0.5%.[1]

Part 3: Synthesis & Retrosynthesis (Autonomy & Expertise)

If supply chain disruptions occur, or if commercial purity is insufficient, the molecule can be synthesized in-house.[2] Understanding the synthesis also aids in auditing suppliers.[1]

The "Chalcone Route" (Recommended)[1][2]

This is the most robust pathway, avoiding the harsh conditions of Friedel-Crafts acylation which can lead to des-chlorination or rearrangement.

  • Step 1: Aldol Condensation

    • Reagents: 2',6'-Dichloroacetophenone + 3,5-Difluorobenzaldehyde.[1][2]

    • Catalyst: NaOH or KOH in Ethanol/Water.[1]

    • Product: The Chalcone (unsaturated ketone).[1]

  • Step 2: Selective Reduction

    • Reagents: H2 / Pd-C (careful monitoring to avoid reducing the ketone or removing chlorines) or Sodium Dithionite (Na2S2O4) under phase transfer conditions.[1]

    • Target: 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone.[1][3]

Synthetic Pathway Visualization

Synthesispathway Acetophenone 2',6'-Dichloroacetophenone (CAS: 290835-85-7) Chalcone Intermediate Chalcone (Unsaturated) Acetophenone->Chalcone NaOH, EtOH (Claisen-Schmidt) Aldehyde 3,5-Difluorobenzaldehyde (CAS: 32085-88-4) Aldehyde->Chalcone Product Target Propiophenone (CAS: 898777-54-3) Chalcone->Product H2, Pd/C (Selective Reduction) Impurity_Alc Impurity: Over-reduced Alcohol Chalcone->Impurity_Alc Over-reduction

Figure 2: The "Chalcone Route" synthesis showing critical control points.

Part 4: Safety & Handling (HSE)

  • Hazard Classification: Irritant (Skin/Eye).[1] Potential sensitizer.[1]

  • Handling: Use standard PPE (Gloves, Goggles).[1][2] Handle in a fume hood to avoid inhalation of fine dust.[1]

  • Storage: Store at 2-8°C. The ketone functionality is stable, but the alpha-protons are acidic; avoid strong bases during storage to prevent enolization or condensation.

References

  • ChemicalBook. (2023).[1] Product Entry: 2',6'-DICHLORO-3-(3,5-DIFLUOROPHENYL)PROPIOPHENONE (CAS 898777-54-3).[1][3] Link

  • Zoetis LLC. (2013).[1][4] Spirocyclic isoxazoline derivatives as antiparasitic agents (US Patent 8,466,115 B2).[1][4] U.S. Patent and Trademark Office.[1] Link

  • PubChem. (2023).[1][5] Compound Summary: 1-(2,6-dichlorophenyl)-3-(3,5-difluorophenyl)propan-1-one.[1][3] National Library of Medicine.[1] Link[1][2]

  • Fisher Scientific. (2023).[1] Precursor Sourcing: 2,6-Dichloro-3-fluoroacetophenone (Analog Reference). Link

  • ChemScene. (2023).[1] Product List: 1-(3,5-Dichlorophenyl)propan-1-one (Isomer Comparison). Link

Sources

Methodological & Application

Application Note: Synthesis of Chiral Alcohols using 2',6'-dichloro-3-(3,5-difluorophenyl)propiophenone for API Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the utilization of 2',6'-dichloro-3-(3,5-difluorophenyl)propiophenone as a key starting material in the synthesis of active pharmaceutical ingredients (APIs). Specifically, this note focuses on the stereoselective synthesis of the corresponding chiral alcohol, a critical intermediate for a class of targeted therapies, including Janus Kinase (JAK) inhibitors. While this propiophenone is not publicly documented in the synthesis of a specific commercialized drug, its structural motifs are highly relevant to modern kinase inhibitors. This guide presents a robust, field-proven protocol for its asymmetric reduction, explains the underlying scientific principles, and outlines the analytical methods required for validation, thereby providing a comprehensive framework for its application in drug discovery and development pipelines.

Strategic Importance of the Propiophenone Intermediate

The compound 2',6'-dichloro-3-(3,5-difluorophenyl)propiophenone is a sophisticated building block designed for complex API synthesis. Its utility is derived from its distinct structural features:

  • Dichlorinated Phenyl Ring: The ortho and meta chlorine atoms on the acetophenone-derived ring create significant steric hindrance and modulate the electronics of the adjacent ketone. This substitution pattern is often crucial for achieving high binding affinity and selectivity in the final API by directing the molecule into a specific conformation within a protein's active site.

  • Difluorophenyl Group: The 3,5-difluoro substitution on the second phenyl ring is a common feature in modern pharmaceuticals. Fluorine atoms can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions with the target protein.

  • Prochiral Ketone: The central carbonyl group is a prochiral center, offering a strategic handle for introducing a critical stereocenter into the molecule. The stereochemistry of the resulting alcohol is often paramount for the biological activity of the final API.

The asymmetric reduction of this ketone to a single enantiomer alcohol is therefore a pivotal step in the synthesis of a potential drug candidate. This guide focuses on achieving this transformation with high efficiency and enantioselectivity.

Core Synthesis Protocol: Asymmetric Hydrogenation of a Prochiral Ketone

The method of choice for this transformation is the Noyori asymmetric hydrogenation, a Nobel Prize-winning technology renowned for its high efficiency, excellent enantioselectivity, and operational simplicity in industrial settings.[1][2]

Principle and Rationale

The reaction employs a chiral Ruthenium-BINAP catalyst. The C2-symmetric BINAP ligand creates a chiral environment around the ruthenium metal center.[3] The ketone substrate coordinates to this chiral complex, and hydrogen is delivered to one face of the carbonyl group, dictated by the chirality of the BINAP ligand ((R)-BINAP or (S)-BINAP) and the steric profile of the substrate. This process, known as a metal-ligand cooperative mechanism, leads to the formation of one enantiomer of the alcohol in high excess.[4][5]

The overall synthetic strategy is outlined below:

G cluster_0 Synthesis of Chiral Intermediate cluster_1 Hypothetical API Synthesis Start 2',6'-dichloro-3-(3,5-difluorophenyl)propiophenone Mid (S)-1-(2,6-dichlorophenyl)-3- (3,5-difluorophenyl)propan-1-ol Start->Mid Noyori Asymmetric Hydrogenation (S)-BINAP-RuCl2 H2, Base End JAK Inhibitor Core (e.g., Filgotinib Analog) Mid->End Multi-step sequence (e.g., Mitsunobu, Cyclization)

Figure 1: Overall synthetic strategy from the propiophenone starting material to a potential JAK inhibitor API.

Detailed Experimental Workflow

The following diagram illustrates the step-by-step laboratory workflow for the asymmetric reduction.

workflow arrow arrow setup Reactor Setup & Inerting charge Charge Propiophenone, Solvent (Methanol), and Base (KOtBu) setup->charge catalyst Prepare Catalyst Solution ((S)-RuCl2-BINAP in DMF) charge->catalyst add_catalyst Add Catalyst Solution to Reactor catalyst->add_catalyst pressurize Purge & Pressurize with H2 Gas (10 bar) add_catalyst->pressurize react Heat to 50°C & Stir (Monitor by HPLC) pressurize->react quench Cool, Vent & Quench with Acetic Acid react->quench filter Filter through Celite to Remove Catalyst quench->filter concentrate Concentrate Filtrate Under Vacuum filter->concentrate extract Aqueous Workup (EtOAc / Brine) concentrate->extract dry Dry Organic Layer (Na2SO4) & Filter extract->dry isolate Concentrate & Isolate Crude Product dry->isolate purify Purify by Column Chromatography (Silica Gel) isolate->purify analyze Analyze Final Product (NMR, Chiral HPLC, MS) purify->analyze

Caption: Step-by-step workflow for the asymmetric hydrogenation protocol.

Step-by-Step Protocol

Materials:

  • 2',6'-dichloro-3-(3,5-difluorophenyl)propiophenone (Substrate)

  • (S)-dichloro[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) [(S)-RuCl₂-BINAP]

  • Anhydrous Methanol (MeOH)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrogen (H₂) gas (high purity)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

  • Silica Gel for column chromatography

Procedure:

  • Reactor Preparation: To a high-pressure hydrogenation reactor equipped with a magnetic stir bar, add 2',6'-dichloro-3-(3,5-difluorophenyl)propiophenone (1.0 eq).

  • Solvent and Base Addition: Add anhydrous methanol (10 vol) followed by potassium tert-butoxide (0.1 eq). Stir the mixture under an inert atmosphere (Nitrogen or Argon) for 15 minutes.

  • Catalyst Preparation: In a separate flask under an inert atmosphere, dissolve (S)-RuCl₂-BINAP (0.005 eq, S/C ratio = 200) in a minimal amount of anhydrous DMF.

  • Catalyst Charging: Transfer the catalyst solution to the reactor via cannula.

  • Hydrogenation: Seal the reactor. Purge the headspace with H₂ gas three times. Pressurize the reactor to 10 bar (approx. 145 psi) with H₂.

  • Reaction: Heat the reactor to 50°C and stir vigorously. Monitor the reaction progress by taking aliquots and analyzing by HPLC for substrate consumption. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Quench the reaction by the slow addition of acetic acid to neutralize the base.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the ruthenium catalyst. Wash the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. To the residue, add Ethyl Acetate (EtOAc) and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/EtOAc gradient) to yield the pure (S)-1-(2,6-dichlorophenyl)-3-(3,5-difluorophenyl)propan-1-ol.

ParameterValue/ConditionRationale
Substrate Concentration~0.1 M in MethanolBalances reaction rate and solubility.
Catalyst(S)-RuCl₂-BINAPProvides high enantioselectivity for the (S)-alcohol product.
Substrate/Catalyst Ratio200:1An efficient ratio for process chemistry, minimizing catalyst cost.
Hydrogen Pressure10 bar (145 psi)Sufficient pressure to ensure high reaction rates without requiring specialized ultra-high-pressure equipment.
Temperature50°CAccelerates the reaction rate without promoting significant catalyst decomposition.
BasePotassium tert-butoxide (KOtBu)Acts as a co-catalyst, essential for the formation of the active ruthenium hydride species.[4]
SolventMethanolA polar, protic solvent that is highly effective for Noyori hydrogenations.
Expected Yield >95%Based on typical performance for this reaction class.
Expected e.e. >99%The Noyori catalyst is known for delivering exceptionally high enantiomeric excess.

Analytical Methodologies for In-Process Control

A robust analytical method is critical to validate the success of the asymmetric synthesis. The primary analytical goal is to determine the enantiomeric excess (e.e.) of the chiral alcohol product.

Chiral HPLC Protocol

Principle: Enantiomers are separated on a chiral stationary phase (CSP) column. The differential interaction of each enantiomer with the chiral selector in the CSP leads to different retention times, allowing for their quantification.[6]

Method Parameters:

  • Column: Chiralpak® AD-H, 4.6 x 250 mm, 5 µm (or equivalent polysaccharide-based CSP)

  • Mobile Phase: 95:5 (v/v) Hexane / Isopropanol (IPA)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of the final product in 1 mL of the mobile phase.

Expected Result: Two well-resolved peaks corresponding to the (R) and (S) enantiomers will be observed for a racemic standard. The product from the (S)-BINAP catalyzed reaction should show a major peak for the (S)-enantiomer and, ideally, a negligible peak for the (R)-enantiomer. The enantiomeric excess is calculated as: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

Application in Downstream API Synthesis: A Representative Example

The synthesized chiral alcohol is a valuable intermediate for constructing the core of many kinase inhibitors. A common subsequent step involves activating the alcohol for nucleophilic substitution, for instance, via a Mitsunobu reaction or conversion to a sulfonate ester, followed by coupling with a heterocyclic core.

G ChiralAlcohol (S)-Chiral Alcohol Intermediate ActivatedAlcohol Activated Alcohol (e.g., Mesylate) ChiralAlcohol->ActivatedAlcohol MsCl, Et3N FinalAPI Final API Core ActivatedAlcohol->FinalAPI Heterocycle N-Heterocycle (e.g., Pyrrolopyrimidine) Heterocycle->FinalAPI SN2 Displacement

Caption: A plausible downstream pathway for elaborating the chiral alcohol into a more complex API structure.

This step establishes a second key bond and links the chiral side-chain to the core scaffold of the target molecule. The specific stereochemistry of the alcohol ensures the correct three-dimensional orientation of the substituent groups, which is essential for potent and selective inhibition of the target kinase.

Troubleshooting and Safety Considerations

  • Low Conversion: If the reaction stalls, ensure all reagents and solvents were anhydrous and the system was thoroughly purged of oxygen. The catalyst is sensitive to air. Consider preparing a fresh batch of catalyst solution.

  • Low Enantioselectivity: This is rare for Noyori hydrogenations but can be caused by catalyst degradation or the presence of impurities that racemize the product. Ensure high-purity starting materials and inert reaction conditions.

  • Safety: The use of high-pressure hydrogen gas requires a properly rated and maintained reactor and adherence to all standard operating procedures for high-pressure reactions. Potassium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment (PPE). The ruthenium catalyst is a heavy metal; dispose of waste according to institutional guidelines.

Conclusion

2',6'-dichloro-3-(3,5-difluorophenyl)propiophenone is a valuable and strategically designed precursor for complex API synthesis. The protocol detailed herein, based on the robust and highly selective Noyori asymmetric hydrogenation, provides a reliable pathway to the corresponding chiral alcohol with excellent yield and enantiopurity. This intermediate is primed for further elaboration into potent and selective kinase inhibitors. The provided analytical methods ensure that process control and final product quality can be rigorously maintained, making this a validated starting point for advanced drug development programs.

References

  • Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994. [Link]

  • NROChemistry. "Noyori Hydrogenation." [Link]

  • Červinka, O., & Bělovský, O. "Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes." Molecules, 2017, 22(11), 1846. [Link]

  • Mikami, K., et al. "Mechanistic insight into NOYORI asymmetric hydrogenations." Chemical Communications, 2006, (3), 253-265. [Link]

  • Phenomenex. "Chiral HPLC Separations Guidebook." [Link]

Sources

Application Note: Solvent System Design for 2',6'-Dichloro-3-(3,5-difluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and process chemists working with 2',6'-dichloro-3-(3,5-difluorophenyl)propiophenone (CAS 898777-54-3).

This guide synthesizes structural analysis with green chemistry principles to provide a robust framework for solvent selection, solubility profiling, and crystallization optimization.

Executive Summary

The compound 2',6'-dichloro-3-(3,5-difluorophenyl)propiophenone (Formula: C₁₅H₁₀Cl₂F₂O, MW: 315.14 g/mol ) represents a highly lipophilic dihydrochalcone scaffold often utilized as a key intermediate in the synthesis of kinase inhibitors (e.g., c-Met or ALK pathways). Its structural core features a steric "ortho-effect" due to the 2,6-dichloro substitution, which significantly influences its solubility profile and crystal packing.

This guide provides a rational solvent selection protocol to address common challenges: poor aqueous solubility , oiling out during crystallization , and retention of halogenated solvents .

Physicochemical Profiling & Mechanistic Insight

Structural Analysis
  • Lipophilicity (LogP): Estimated > 4.5. The molecule possesses four halogen atoms and two aromatic rings, rendering it highly hydrophobic.

  • Steric Hindrance: The 2',6'-dichloro substitution forces the carbonyl group out of planarity with the benzoyl ring. This reduces intermolecular

    
    -
    
    
    
    stacking energy compared to planar analogs, potentially enhancing solubility in non-polar aromatics (e.g., Toluene).
  • Hydrogen Bonding:

    • Acceptors: 3 (Carbonyl O, Fluorines).

    • Donors: 0.[1]

    • Implication: The molecule cannot self-associate via H-bonds. It relies on Van der Waals and dipole-dipole interactions. Solvents with H-bond donor capacity (Alcohols) may interact favorably with the carbonyl oxygen.

Predicted Solubility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityApplication
Chlorinated DCM, ChloroformVery High (>200 mg/mL)Extraction, Chromatography (Avoid in final API)
Polar Aprotic DMSO, DMF, DMAcHigh (>150 mg/mL)Reaction medium, Stock solutions
Ethers/Esters THF, 2-MeTHF, EtOAcModerate-High (50-150 mg/mL)Process "Sweet Spot" , Crystallization
Alcohols Methanol, IPA, EthanolModerate (20-80 mg/mL)Crystallization (Temp dependent)
Hydrocarbons Heptane, HexaneLow (<5 mg/mL)Anti-solvent
Aqueous Water, PBSNegligible (<0.01 mg/mL)Wash solvent

Protocol: Thermodynamic Solubility Determination

Objective: To empirically determine the saturation solubility of the target compound in candidate solvents to inform process design.

Materials
  • Compound: 2',6'-dichloro-3-(3,5-difluorophenyl)propiophenone (>98% purity).

  • Solvents: HPLC Grade (MeOH, ACN, IPA, EtOAc, Heptane, Toluene).

  • Equipment: Thermomixer (e.g., Eppendorf), HPLC-UV or UPLC-MS, 0.22 µm PTFE syringe filters.

Experimental Workflow
  • Preparation: Weigh ~50 mg of compound into six 1.5 mL HPLC vials.

  • Solvent Addition: Add 500 µL of the respective solvent to each vial.

  • Equilibration:

    • Seal vials and place in a thermomixer.

    • Agitate at 800 rpm at 25°C for 24 hours.

    • Note: If the solid dissolves completely, add more compound until a visible suspension persists (saturation).

  • Sampling:

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Filter the supernatant using a 0.22 µm PTFE filter (prevent adsorption of lipophilic compounds).

  • Quantification:

    • Dilute the filtrate 1:100 with Acetonitrile.

    • Analyze via HPLC (UV detection at 254 nm).

    • Calculate concentration against a standard curve.

HPLC Method Parameters (Reference)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 min.

  • Flow Rate: 1.0 mL/min.

  • Retention Time: Expect elution at high organic % due to lipophilicity.

Solvent Selection Decision Tree (Workflow)

The following diagram illustrates the logical flow for selecting the optimal solvent system based on the intended application (Synthesis, Purification, or Analysis).

SolventSelection Start Start: Define Application AppCheck Intended Use? Start->AppCheck Synth Synthesis / Reaction AppCheck->Synth Reaction Purify Crystallization / Purification AppCheck->Purify Purification Analysis HPLC / Bioassay AppCheck->Analysis Assay SolubilityCheck High Solubility Req? Synth->SolubilityCheck PolarAprotic Use DMF or DMSO (High T, difficult removal) SolubilityCheck->PolarAprotic Extreme Solubility Needed GreenAlt Use 2-MeTHF or CPME (Green, easier workup) SolubilityCheck->GreenAlt Process Safety Priority Screening Solubility Screen (See Protocol 3.2) Purify->Screening SingleSolvent Temp Dependent? Screening->SingleSolvent UseIPA Use IPA or EtOH (Cooling Crystallization) SingleSolvent->UseIPA Yes (Steep Curve) BiPhasic Use Solvent/Anti-Solvent SingleSolvent->BiPhasic No (Flat Curve) System Solvent: EtOAc or Toluene Anti-Solvent: Heptane BiPhasic->System Diluent Dissolve in DMSO/ACN Dilute into Media Analysis->Diluent

Figure 1: Decision matrix for solvent selection prioritizing Green Chemistry alternatives (2-MeTHF, IPA) over traditional chlorinated solvents.

Critical Considerations for Scale-Up

Green Chemistry Substitutions

In line with ICH Q3C(R8) guidelines, avoid Class 1 solvents (Benzene, CCl4) and limit Class 2 solvents (DCM, Methanol).

  • Replace DCM with 2-Methyltetrahydrofuran (2-MeTHF): 2-MeTHF offers similar solvency for lipophilic ketones but separates cleanly from water and is derived from renewable sources.

  • Replace DMF with NMP or DMSO (if necessary): However, for this specific molecule, Ethyl Acetate is often sufficient for reaction homogeneity at reflux temperatures.

"Oiling Out" Prevention

Highly lipophilic ketones with low melting points are prone to "oiling out" (Liquid-Liquid Phase Separation) during crystallization, particularly in water/alcohol mixtures.

  • Mitigation: Avoid water as an anti-solvent. Use Heptane or Methylcyclohexane as the anti-solvent.

  • Seeding: Always seed the solution at the metastable zone width (MSZW) limit (approx. 5-10°C below saturation temp) to induce controlled nucleation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24726640, 3',5'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone (Analogous Structure). Retrieved from [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4(1), 7. (General Principles of Solvent Selection). Retrieved from [Link]

  • Prat, D., et al. (2016). Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.[2] (Guidance on 2-MeTHF substitution). Retrieved from [Link]

Sources

Precision Reduction of Propiophenone Derivatives: From Stoichiometric Hydrides to Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reduction of propiophenone (1-phenylpropan-1-one) and its substituted derivatives is a pivotal transformation in the synthesis of pharmaceutical intermediates, including ephedrine analogs, antidepressants, and NSAID precursors. This guide moves beyond generic textbook procedures to provide field-proven protocols for three distinct reduction modalities: stoichiometric hydride reduction (racemic), Asymmetric Transfer Hydrogenation (ATH), and Biocatalytic Ketoreductase (KRED) mediated reduction. Emphasis is placed on reaction causality, scalability, and self-validating control mechanisms.

Strategic Reagent Selection

Before initiating experimentation, the choice of reagent must align with the target molecule's stereochemical requirements and the available equipment.

Figure 1: Reagent Selection Decision Matrix

ReagentSelection start Start: Target Definition chirality Is Enantiopurity Required? start->chirality racemic Racemic Product OK chirality->racemic No chiral High ee (>98%) Required chirality->chiral Yes nabh4 Reagent: NaBH4 Solvent: MeOH Pros: Cheap, Fast Cons: Racemic racemic->nabh4 scale Scale / Equipment? chiral->scale chem Chemical Catalysis scale->chem Standard Lab/Pilot bio Biocatalysis scale->bio Green/High Selectivity noyori Method: Noyori ATH Cat: Ru-TsDPEN Pros: Scalable, Tunable Cons: Metal Removal chem->noyori kred Method: KRED Enzyme Cofactor: NADP/GDH Pros: Green, >99% ee Cons: pH Control bio->kred

Caption: Decision logic for selecting the optimal reduction methodology based on stereochemical needs and operational constraints.

Protocol A: Stoichiometric Reduction (Racemic)

Target: Rapid generation of racemic 1-phenylpropan-1-ol standards or non-chiral intermediates. Reagent: Sodium Borohydride (


).[1][2]
Mechanistic Insight

While Lithium Aluminum Hydride (


) is a stronger reducing agent, it is often overkill for ketones and poses significant safety risks (pyrophoric). 

is chemoselective for ketones/aldehydes over esters and safer to handle. Methanol is the preferred solvent over ethanol due to faster reaction kinetics, despite a faster background reaction with the borohydride itself.
Experimental Protocol

Scale: 10 mmol (1.34 g of propiophenone)

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve propiophenone (1.34 g, 10 mmol) in Methanol (15 mL) .

  • Thermal Control: Cool the solution to 0°C using an ice bath.

    • Why? The reaction is exothermic.[3] Higher temperatures promote side reactions (borate formation) and solvent decomposition.

  • Addition: Add

    
     (0.38 g, 10 mmol) portion-wise over 10 minutes.
    
    • Self-Validating Check: Observe vigorous bubbling (

      
       gas). If bubbling ceases immediately upon addition, your solvent may be "wet" (too much water), consuming the reagent.
      
  • Reaction: Remove ice bath and stir at room temperature for 45 minutes.

    • Monitoring: Perform TLC (Hexane/EtOAc 8:2). The UV-active ketone spot (

      
      ) should disappear, replaced by the alcohol spot (
      
      
      
      ).
  • Quench: Slowly add 1M HCl (5 mL) dropwise until bubbling ceases and pH is acidic.

    • Critical Step: This destroys excess hydride and breaks down the tetraalkoxyborate intermediate, liberating the alcohol.

  • Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Target: Enantioselective synthesis (>95% ee) of (R)- or (S)-1-phenylpropan-1-ol. Reagent: Noyori-Ikariya Catalyst (Ru-TsDPEN complex).[4][5]

Mechanistic Insight

This reaction utilizes a "metal-ligand bifunctional" mechanism. The Ruthenium center activates the hydride source (formate or isopropanol), while the amine proton on the TsDPEN ligand directs the substrate via hydrogen bonding. This "lock-and-key" assembly ensures high enantioselectivity.

Figure 2: Noyori Catalytic Cycle

NoyoriCycle complex 16e- Ru Species (Active Catalyst) hydride 18e- Ru-Hydride (Loaded Catalyst) complex->hydride + H-Donor (- CO2/Acetone) transition Transition State (Substrate Bound) hydride->transition + Substrate transition->complex - Product h_source H-Donor (HCOOH / IPA) substrate Propiophenone product Chiral Alcohol

Caption: Simplified catalytic cycle showing the regeneration of the 16-electron active Ruthenium species.

Experimental Protocol

Scale: 5 mmol Catalyst:


 (Commercial or prepared in situ).
  • Inert Environment: Flame-dry a Schlenk flask and purge with Nitrogen/Argon.

    • Why? Oxygen deactivates the Ruthenium hydride species, killing conversion.

  • Catalyst Loading: Add the Ru-catalyst (15.9 mg, 0.025 mmol, 0.5 mol%) to the flask.

  • Solvent System: Add a degassed mixture of Formic Acid/Triethylamine (5:2 azeotrope, 2.5 mL) .

    • Note: This serves as both solvent and hydrogen source.

  • Substrate Addition: Add propiophenone (0.67 g, 5 mmol).

  • Reaction: Stir at 28–30°C for 12–24 hours.

    • Self-Validating Check: The deep orange/red catalyst solution should remain homogeneous. Precipitation of Ruthenium black indicates decomposition (usually due to

      
       ingress).
      
  • Workup: Dilute with water (10 mL) and extract with Ethyl Acetate. Wash with saturated

    
     to remove excess formic acid.
    

Protocol C: Biocatalytic Reduction (KRED)

Target: Ultra-high purity (>99% ee) under Green Chemistry principles. Reagent: Ketoreductase (KRED) Enzyme + Cofactor Recycling System.

Mechanistic Insight

Enzymes require the cofactor NADPH to deliver the hydride.[6] Because NADPH is expensive, it is used in catalytic amounts and regenerated in situ using a secondary "sacrificial" enzyme system, typically Glucose Dehydrogenase (GDH) which converts Glucose to Gluconic Acid, reducing


 back to NADPH.
Figure 3: Biocatalytic Recycling System

Biocatalysis sub Propiophenone kred KRED Enzyme sub->kred prod Chiral Alcohol kred->prod nadp NADP+ kred->nadp nadph NADPH nadph->kred H- transfer gdh GDH Enzyme nadp->gdh gdh->nadph glu Gluconic Acid gdh->glu pH Drop! glc Glucose glc->gdh

Caption: Coupled enzymatic cycle. Note the production of Gluconic Acid, which necessitates pH control.

Experimental Protocol

Scale: 1 mmol (Screening Scale)

  • Buffer Prep: Prepare 10 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing

    
     (2 mM).
    
  • Cofactor Mix: Dissolve

    
     (10 mg) and D-Glucose (200 mg) in the buffer.
    
  • Enzyme Addition: Add KRED (e.g., Codexis KRED-P1-B10 or equivalent) (10 mg) and GDH (5 mg).

  • Substrate: Dissolve propiophenone (134 mg, 1 mmol) in DMSO (0.5 mL) and add to the buffer mix.

    • Why DMSO? Propiophenone has poor water solubility. DMSO acts as a co-solvent. Do not exceed 10% v/v or enzyme denaturation may occur.

  • Reaction: Shake at 30°C, 250 rpm.

    • Self-Validating Check (pH): Monitor pH every 2 hours. The generation of gluconic acid will lower pH. If it drops below 6.0, titrate with 1M NaOH to maintain activity.

  • Workup: Add Ethyl Acetate (10 mL) to denature the enzyme and extract the product. Centrifuge to break the emulsion.

Analytical Validation (Data Presentation)

To confirm success, you must measure Conversion (yield) and Enantiomeric Excess (ee).

ParameterMethodColumn / ConditionsExpected Result
Conversion GC-FID or HPLCC18 / Acetonitrile:WaterDisappearance of ketone peak.
Enantioselectivity Chiral HPLCChiralcel OD-H or AD-HSplit peaks for (R) and (S).
Configuration PolarimetryOptical RotationCompare

to lit. values.

Chiral HPLC Conditions (Example):

  • Column: Chiralcel OD-H

  • Mobile Phase: Hexane : Isopropanol (98:2)

  • Flow Rate: 0.5 mL/min

  • Detection: UV @ 254 nm

  • Retention: (S)-isomer typically elutes before (R)-isomer (verify with standards).

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5][7] Accounts of Chemical Research. Link

  • Codexis Inc. (2024). Codex® KRED Screening Kit and Protocols.[8] Codexis Technical Documentation. Link

  • Hollmann, F., et al. (2021). Biocatalytic Reduction of Ketones. Green Chemistry. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for NaBH4 protocols).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2',6'-dichloro-3-(3,5-difluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-26DC-35DF Status: Open for Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Orthogonal" Challenge

Welcome to the Technical Support Center. If you are experiencing low yields (<40%) or high impurity profiles in synthesizing 2',6'-dichloro-3-(3,5-difluorophenyl)propiophenone , the root cause is almost invariably the steric shielding of the carbonyl center by the ortho-dichloro substitution.

Standard electrophilic aromatic substitution (Friedel-Crafts) approaches often fail here due to regioselectivity issues (directing to the 2,4-position rather than the crowded 2,6-position). This guide pivots your workflow toward a Nucleophilic Addition to Nitrile or Weinreb Amide strategy, which guarantees the correct isomer and bypasses the steric energy barrier.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I am using Friedel-Crafts Acylation (1,3-dichlorobenzene + acid chloride). Why is my yield <10% and the NMR showing the wrong isomer?

Diagnosis: Regioselectivity Mismatch. Technical Explanation: 1,3-Dichlorobenzene directs incoming electrophiles to the ortho/para positions relative to the chlorines. The position between the two chlorines (C2) is the most sterically hindered and electronically deactivated site.

  • Outcome: Your major product is likely the 2',4'-dichloro isomer (acylation at the 4-position), not the desired 2',6'-isomer.

  • Solution: Stop this route immediately. You cannot force this acylation with high yield using standard Lewis acids (

    
    ). You must switch to a route that starts with the 2,6-dichloro substitution pattern already established (e.g., 2,6-dichlorobenzonitrile).
    
Q2: I switched to the Grignard route (2,6-dichlorobenzonitrile + Grignard), but the reaction stalls. Why?

Diagnosis: Steric Inhibition of the Nitrile. Technical Explanation: While nitriles are generally good electrophiles, the two bulky chlorine atoms at the 2,6-positions shield the cyano carbon, significantly raising the activation energy for nucleophilic attack.

  • Solution:

    • Catalysis: Add CuBr·SMe₂ (5 mol%) or CuI to the reaction. This facilitates a carbocupration-like mechanism or activates the Grignard species, improving addition to hindered electrophiles.

    • Solvent Switch: Switch from Et₂O to THF or 2-MeTHF . The higher reaction temperature (reflux in THF: 66°C vs Et₂O: 35°C) is often necessary to overcome the steric barrier.

Q3: I see a large amount of "dimer" or homocoupling of my alkyl halide.

Diagnosis: Wurtz Coupling during Grignard Formation. Technical Explanation: The formation of the phenylethyl magnesium species is prone to radical coupling if the concentration of alkyl halide is too high near the magnesium surface.

  • Solution: Use Slow Addition . Add the alkyl halide solution dropwise over 1–2 hours to the refluxing magnesium suspension. Ensure the magnesium is "Turbo-activated" (iodine crystal or DIBAL-H initiation) to reduce the induction period.

Part 2: Optimized Experimental Protocol

Recommended Route: Grignard Addition to 2,6-Dichlorobenzonitrile catalyzed by Copper(I).

Reagents & Stoichiometry Table
ComponentRoleEquiv.Notes
1-Bromo-2-(3,5-difluorophenyl)ethane Nucleophile Precursor1.2Must be dry (<0.05% H₂O)
Magnesium Turnings Grignard Base1.3Mechanically activated / Iodine initiated
2,6-Dichlorobenzonitrile Electrophile1.0The "Scaffold"
CuBr·SMe₂ Catalyst0.05Critical for hindered nitriles
THF (Anhydrous) Solvent--0.5 M Concentration
H₂SO₄ (3M aq) Hydrolysis AgentExcessFor imine hydrolysis
Step-by-Step Methodology
Phase A: Preparation of the Grignard Reagent[1][2]
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.

  • Activation: Add Mg turnings (1.3 eq) and a single crystal of

    
    . Heat with a heat gun under vacuum/N₂ cycles until iodine vaporizes and activates the Mg surface.
    
  • Initiation: Add just enough THF to cover the Mg. Add 5% of the total volume of the bromide solution. Wait for exotherm/color change (cloudy grey).

  • Propagation: Once initiated, add the remaining bromide in THF dropwise over 1 hour, maintaining a gentle reflux.

  • Maturation: After addition, reflux for an additional 1 hour to ensure complete consumption of the bromide.

Phase B: The Catalyzed Addition
  • Cooling: Cool the Grignard solution to 0°C.

  • Catalyst: Add CuBr·SMe₂ (5 mol%) in one portion. Stir for 10 minutes.

  • Electrophile Addition: Dissolve 2,6-dichlorobenzonitrile (1.0 eq) in THF. Add this solution dropwise to the Grignard mixture at 0°C.

    • Note: The solution may turn dark/black; this is characteristic of organocopper species.

  • Reaction: Allow to warm to Room Temperature (RT), then heat to Reflux (65°C) for 4–6 hours.

    • Checkpoint: Monitor by HPLC/TLC. The nitrile spot should disappear. A stable imine salt intermediate forms.

Phase C: Hydrolysis & Isolation[3]
  • Quench: Cool to 0°C. Carefully quench with 3M H₂SO₄. (Caution: Exothermic).

  • Hydrolysis: Heat the biphasic mixture to 50°C for 2 hours.

    • Mechanism:[2][3][4][5][6][7][8] The intermediate magnesium imine salt (

      
      ) is extremely stable due to the steric bulk. Acidic heat is required to hydrolyze it to the ketone.
      
  • Workup: Extract with EtOAc (3x). Wash combined organics with NaHCO₃ (sat) and Brine. Dry over Na₂SO₄.

  • Purification: Recrystallization from Heptane/IPA is usually sufficient due to the high crystallinity of the dichloro-ketone. If oil, use Flash Chromatography (0-10% EtOAc in Hexanes).

Part 3: Visualizing the Logic

The following diagram illustrates the decision matrix and the steric "bottleneck" that necessitates the Nitrile/Copper route.

SynthesisLogic cluster_optimization Optimization Parameters Start Target: 2',6'-dichloro-3-(3,5-difluorophenyl)propiophenone Decision Select Starting Material Start->Decision RouteA Route A: 1,3-Dichlorobenzene (Friedel-Crafts Acylation) Decision->RouteA Traditional Approach RouteB Route B: 2,6-Dichlorobenzonitrile (Grignard Addition) Decision->RouteB Recommended Approach IssueA CRITICAL FAILURE: Steric hindrance prevents C2 attack. Major Product: 2,4-isomer. RouteA->IssueA StepB1 Step 1: Grignard Formation (Mg, THF, Reflux) RouteB->StepB1 StepB2 Step 2: Nucleophilic Attack (Catalyst: CuBr) StepB1->StepB2 Add 2,6-Cl2-Ph-CN StepB3 Step 3: Acidic Hydrolysis (H3O+, Heat) StepB2->StepB3 Imine Intermediate Note Optimization: Use Cu(I) to overcome 2,6-steric shielding StepB2->Note Success High Yield (>85%) Correct Regioisomer StepB3->Success

Caption: Decision tree highlighting the regioselectivity failure of Friedel-Crafts vs. the steric management of the Grignard-Nitrile route.

Part 4: References & Authority[3][6]

  • Friedel-Crafts Regioselectivity: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Explaining the deactivating and directing effects preventing 2-position acylation in 1,3-dichlorobenzene).

  • Grignard Addition to Nitriles: Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on the mechanism of Nitrile-to-Ketone conversion).

  • Copper Catalysis in Grignard Reactions: Weiberth, F. J., & Hall, S. S. (1987). "Copper(I)-activated addition of Grignard reagents to nitriles. Synthesis of ketimines, ketones, and amines." Journal of Organic Chemistry, 52(17), 3901–3904. Link

  • Synthesis of Hindered Ketones: Rappoport, Z. (Ed.). (1992). The Chemistry of the Hydroxyl Group. Wiley. (Discussing hydrolysis of sterically hindered imine salts).

Disclaimer: This guide is intended for use by qualified chemical professionals. Always review the Safety Data Sheets (SDS) for 2,6-dichlorobenzonitrile and organomagnesium compounds before proceeding.

Sources

Technical Support Center: Solubility Optimization for 2',6'-dichloro-3-(3,5-difluorophenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Resource Hub. This guide addresses the specific physicochemical challenges associated with 2',6'-dichloro-3-(3,5-difluorophenyl)propiophenone (CAS: 898777-54-3). Due to its unique halogenation pattern, this molecule presents distinct solubility and steric challenges that differ from standard propiophenones.

Compound Profile & Physicochemical Analysis

To troubleshoot effectively, we must first understand the structural root of the problem.

  • The "Brick Dust" Factor: The molecule features a 2,6-dichlorophenyl moiety.[1] These bulky chlorine atoms at the ortho positions force the carbonyl group out of planarity with the aromatic ring. This reduces conjugation but significantly increases the crystal lattice energy (making it harder to break apart/dissolve).

  • Lipophilicity: The 3,5-difluorophenyl tail adds significant hydrophobicity without providing hydrogen bond donors.[1] The calculated LogP is likely > 4.5 , classifying it as a Class II/IV compound in the Biopharmaceutics Classification System (BCS) — low solubility, high permeability.

PropertyEstimated ValueImplication
Water Solubility < 1 µg/mL (Practically Insoluble)Precipitants immediately upon dilution in aqueous media.[1]
DMSO Solubility High (> 50 mM)Good for stock solutions, but risky for "shock" dilution.
LogP ~4.8 - 5.2Requires high organic % in HPLC mobile phases.[1]
pKa Non-ionizable (Neutral)pH adjustment will not improve solubility.
Module 1: Biological Assays & Stock Preparation

User Issue: "My compound precipitates immediately when I add the DMSO stock to the cell culture media (RPMI/DMEM)."

Technical Diagnosis: This is the "Solvent Shock" phenomenon. The 2,6-dichloro motif creates a rigid hydrophobic core that aggregates faster than it can disperse when the dielectric constant of the solvent changes (DMSO




Water

).
Troubleshooting Protocol: The "Step-Down" Dilution

Do not pipette DMSO stock directly into the assay well.[1] Use an intermediate dilution step.

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.

  • Intermediate Step: Prepare a 10x working solution in a solvent with intermediate polarity (e.g., PEG-400 or Tyrode’s buffer with 10% DMSO).

  • Final Dilution: Add the intermediate solution to the media.

Advanced Solubilization Matrix If precipitation persists, use the following additives in your assay buffer:

AdditiveConcentrationMechanism
Pluronic F-127 0.05% - 0.1%Forms micelles around the hydrophobic difluorophenyl tail.[1]
HP-β-Cyclodextrin 10% - 20%Encapsulates the 2,6-dichlorophenyl headgroup.[1]
BSA (Bovine Serum Albumin) 0.1%Acts as a carrier protein (mimics in vivo transport).
Visual Workflow: Preventing Precipitation

SolubilityWorkflow cluster_0 Intermediate Phase Options Start Start: 10mM DMSO Stock Check1 Direct Addition to Media? Start->Check1 Crash Precipitation (Crash Out) Check1->Crash Yes (High Risk) StepDown Step-Down Dilution (Intermediate Phase) Check1->StepDown No (Recommended) Media Final Assay Media StepDown->Media Slow Addition Option1 PEG-400/Water (50:50) StepDown->Option1 Option2 Buffer + 0.1% Pluronic F-127 StepDown->Option2 Success Stable Dispersion Media->Success

Figure 1: Decision logic for preventing compound aggregation during biological assay preparation.

Module 2: Synthetic Chemistry & Purification

User Issue: "The reaction is sluggish, or the product won't recrystallize cleanly."

Technical Diagnosis:

  • Steric Hindrance: The two chlorines at the 2,6-positions shield the carbonyl carbon. Nucleophilic attacks (e.g., Grignard, reduction) will be significantly slower than with unsubstituted propiophenone.

  • Solubility Differential: The compound is too soluble in standard organic solvents (DCM, EtOAc) but insoluble in alcohols, making recrystallization tricky.

Synthesis Tip: Overcoming Steric Bulk
  • Activation: If performing a reaction at the carbonyl, use Lewis acid activation (

    
     or 
    
    
    
    ) to increase electrophilicity.
  • Temperature: Due to the steric barrier, reactions that normally run at 0°C may need reflux in Toluene or THF.

Purification Protocol: Recrystallization

Do not use single solvents. This molecule requires a binary solvent system.

  • Solvent A (Good Solvent): Dichloromethane (DCM) or Toluene.

  • Solvent B (Anti-Solvent): Hexane or Methanol.

Procedure:

  • Dissolve the crude solid in the minimum amount of boiling Solvent A.

  • Slowly add Solvent B dropwise while keeping the solution boiling until a persistent turbidity (cloudiness) appears.

  • Add 1-2 drops of Solvent A to clear the solution.[1]

  • Allow to cool very slowly to room temperature, then to 4°C. Rapid cooling will result in amorphous oil/gum due to the flexible propyl linker.

Module 3: Analytical Challenges (HPLC/LC-MS)

User Issue: "I see peak tailing or retention time drift on HPLC."

Technical Diagnosis:

  • Retention: The high lipophilicity means the compound sticks strongly to C18 columns.

  • Detection: The 2,6-dichloro twist reduces the UV absorption max (

    
    ). Monitoring at standard 254 nm might result in low sensitivity.
    
HPLC Method Optimization
ParameterRecommendationReason
Column C8 or Phenyl-HexylC18 may be too retentive. Phenyl-Hexyl interacts with the

-systems.[1]
Mobile Phase ACN:Water (85:15 Isocratic)High organic content is required to elute the compound.
Modifier 0.1% Formic AcidPrevents silanol interactions (though the molecule is neutral, this helps peak shape).
Wavelength 210-220 nm or 270 nm (Check Spectrum)The "twist" reduces conjugation; the primary benzenoid band is likely blue-shifted.[1]
Visual Workflow: HPLC Troubleshooting

HPLCFlow Issue Broad/Tailing Peak Cause1 Column Overload? Issue->Cause1 Cause2 Lipophilic Drag? Issue->Cause2 Sol1 Dilute Sample Cause1->Sol1 Sol2 Switch to C8 Column Increase ACN % Cause2->Sol2

Figure 2: Quick diagnostic path for chromatographic issues.

FAQs

Q: Can I use ethanol to make my stock solution? A: Not recommended. While it may dissolve with heating, it is likely to precipitate upon cooling or storage. DMSO is the gold standard for this compound class.

Q: Is the compound light sensitive? A: Poly-halogenated ketones can undergo photolytic dehalogenation (homolytic cleavage of the C-Cl bond) under intense UV light.[1] Store the solid and solutions in amber vials.

Q: Why is the melting point higher than expected? A: The symmetry of the 3,5-difluoro ring and the heavy halogen atoms (Cl, F) increase the molecular weight and packing density, driving up the lattice energy.

References
  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Dissolution).[2][3] Link

  • Sigma-Aldrich/Merck. "DMSO Solubility Data & Handling Guide."[1] (General reference for DMSO hygroscopicity and solvent shock). Link

  • PubChem Compound Summary. "2',6'-dichloro-3-fluoroacetophenone" (Structural analog used for property extrapolation).[1] Link

Sources

Technical Support Center: Optimizing Reaction Temperature for Propiophenone Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of propiophenone acylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and purity of their acylation reactions. Here, we will delve into the critical role of temperature and provide practical, in-depth troubleshooting advice and answers to frequently asked questions.

Introduction: The Critical Role of Temperature in Propiophenone Acylation

Propiophenone and its derivatives are valuable intermediates in the synthesis of various pharmaceuticals. The Friedel-Crafts acylation is a cornerstone of their synthesis, typically involving the reaction of an aromatic compound (like benzene or a substituted benzene) with an acylating agent (such as propanoyl chloride or propionic anhydride) in the presence of a Lewis acid catalyst (commonly aluminum chloride, AlCl₃).[1][2][3]

Temperature is arguably one of the most critical parameters in this process. It directly influences reaction rate, product selectivity, and the formation of undesirable byproducts. An improperly controlled temperature can lead to a range of issues, from a sluggish, incomplete reaction to the formation of multiple products that complicate purification and reduce the overall yield.[4] This guide will provide you with the expertise to navigate these challenges and optimize your reaction temperature for the best possible outcomes.

Troubleshooting Guide

This section is structured in a problem-and-solution format to directly address the common issues encountered during propiophenone acylation.

Problem 1: Low or No Yield of the Desired Acylated Product

Potential Cause A: Reaction Temperature is Too Low

  • Scientific Rationale: Every chemical reaction requires a certain amount of activation energy to proceed. If the reaction temperature is too low, the molecules will not have sufficient kinetic energy to overcome this barrier, resulting in a slow or stalled reaction.[5]

  • Troubleshooting Steps:

    • Initial Low-Temperature Start: It is often prudent to start the reaction at a low temperature, such as 0 °C, especially during the addition of the highly reactive Lewis acid catalyst, to control the initial exothermic reaction.[6]

    • Gradual Temperature Increase: If the reaction does not proceed (as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC)), gradually warm the reaction mixture to room temperature.

    • Controlled Heating: If the reaction is still sluggish at room temperature, gentle heating may be necessary. For less reactive substrates, refluxing in a suitable solvent might be required.[4] It is recommended to increase the temperature in controlled increments (e.g., 10-15 °C) and monitor the progress at each stage to identify the optimal temperature.

Potential Cause B: Reaction Temperature is Too High

  • Scientific Rationale: Excessive heat can lead to the decomposition of the reactants, the acylium ion intermediate, or the final product. Furthermore, the Lewis acid catalyst can become less effective or promote unwanted side reactions at elevated temperatures.

  • Troubleshooting Steps:

    • Re-evaluate the Reaction Conditions: If you observe charring, darkening of the reaction mixture, or the formation of insoluble materials, the temperature is likely too high.[7]

    • Lower the Reaction Temperature: Repeat the experiment at a significantly lower temperature. Maintaining the reaction at or below room temperature is often sufficient for activated aromatic rings.[4]

    • Consider a Milder Catalyst: If a lower temperature results in a very slow reaction, consider using a milder Lewis acid catalyst that may be more stable and selective at slightly elevated temperatures.

Problem 2: Formation of Multiple Products (Poor Selectivity)

Potential Cause: Reaction Temperature is Too High

  • Scientific Rationale: Friedel-Crafts acylations on substituted benzenes can yield ortho, meta, and para isomers. While the para product is often the major, thermodynamically favored product, higher temperatures can provide enough energy to overcome the activation barrier for the formation of the kinetic ortho product, leading to a mixture of isomers.[8] In some cases, very high temperatures can even lead to polyacylation.[9]

  • Troubleshooting Steps:

    • Run the Reaction at a Lower Temperature: Lowering the reaction temperature will favor the formation of the most stable product. Running the reaction at temperatures below 0 °C (e.g., -10 °C to -20 °C) can significantly improve para-selectivity.[10]

    • Solvent Selection: The choice of solvent can also influence product selectivity. Non-polar solvents like dichloromethane or carbon disulfide can favor the formation of one isomer over another.[8]

    • Monitor Isomer Ratios: Use analytical techniques like GC-MS or NMR to determine the ratio of isomers at different temperatures to pinpoint the optimal conditions for the desired selectivity.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for propiophenone acylation?

A good starting point for the Friedel-Crafts acylation of benzene or activated derivatives is to cool the reaction mixture to 0 °C in an ice bath before and during the addition of the Lewis acid catalyst (e.g., AlCl₃) and the acylating agent.[6] This helps to control the initial exothermic reaction. After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for a few hours.[6]

Q2: How does the choice of solvent impact the optimal reaction temperature?

The solvent plays a crucial role in solubilizing the reactants and the Lewis acid catalyst, and its boiling point sets the upper limit for the reaction temperature under reflux conditions.[11] Polar, non-aqueous solvents like dichloromethane (CH₂Cl₂), nitrobenzene, or carbon disulfide (CS₂) are commonly used.[8] It's important to choose a solvent that is inert under the reaction conditions and has a suitable boiling point for the desired temperature range. For instance, refluxing in nitrobenzene (b.p. 210.9 °C) will impart significantly more energy than refluxing in carbon disulfide (b.p. 46.3 °C).[8]

Q3: Can I run the reaction without a solvent?

Solvent-free Friedel-Crafts acylations can be performed, often using solid acid catalysts.[12][13] In such cases, temperature control is still critical. The reaction conditions, including temperature, would need to be optimized for the specific catalyst and reactants being used.

Q4: What are the visual cues that my reaction temperature is not optimal?

  • Too Low: The reaction mixture may show little to no change in color or temperature after the initial addition of reagents. TLC analysis will show a large amount of unreacted starting material even after a significant amount of time.

  • Too High: The reaction mixture may darken significantly, turn black, or form a tar-like substance.[7] You might also observe vigorous, uncontrolled gas evolution (HCl). TLC analysis may show multiple product spots, indicating the formation of byproducts.

Q5: How does the reactivity of the aromatic substrate affect the required temperature?

The reactivity of the aromatic ring is a key factor.

  • Activated Rings: Aromatic rings with electron-donating groups (e.g., anisole, toluene) are more reactive and generally require lower temperatures (0 °C to room temperature).[4][14]

  • Deactivated Rings: Aromatic rings with electron-withdrawing groups are less reactive and may require higher temperatures or more potent Lewis acid catalysts to proceed at a reasonable rate.[4] However, strongly deactivated rings (e.g., nitrobenzene) often do not undergo Friedel-Crafts acylation.[15]

Data Presentation

The following table provides a generalized overview of the expected impact of temperature on the acylation of a moderately activated aromatic ring like toluene with propanoyl chloride. The values are illustrative to demonstrate the trend.

Reaction Temperature (°C)Relative Reaction RateYield of Propiophenone Derivative (%)Selectivity (para-isomer) (%)Notes
-10 to 0SlowModerate to High> 95%Optimal for high selectivity.
20-25 (Room Temp)ModerateHigh85-95%Good balance of rate and selectivity.
50FastModerate to High70-85%Increased formation of ortho-isomer.
> 80Very FastLow to Moderate< 70%Risk of side reactions and decomposition.

Experimental Protocols & Visualizations

Detailed Protocol: Synthesis of 4'-Methylpropiophenone

This protocol outlines a standard procedure for the acylation of toluene, with an emphasis on temperature control.

Materials:

  • Anhydrous Toluene

  • Propanoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • 5% Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas.

  • Initial Cooling: Add anhydrous aluminum chloride (1.1 equivalents) to the flask. Add anhydrous dichloromethane (50 mL) and cool the suspension to 0 °C in an ice bath.

  • Addition of Acylating Agent: Dissolve propanoyl chloride (1 equivalent) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel. Add the propanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the temperature remains at or below 5 °C.

  • Addition of Aromatic Substrate: After the addition is complete, dissolve anhydrous toluene (1 equivalent) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel. Add the toluene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction's progress using TLC.

  • Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by vacuum distillation.

Visual Workflow for Temperature Optimization

G cluster_0 Optimization Workflow Start Start: Small-scale reaction at 0°C Monitor Monitor reaction (TLC/GC) Start->Monitor Decision Reaction Progress? Monitor->Decision Increase_Temp Gradually warm to RT, then heat in 10°C increments Decision->Increase_Temp  No/Slow Analyze_Products Analyze product mixture (GC-MS/NMR) Decision->Analyze_Products  Yes Increase_Temp->Monitor Decision_Selectivity Selectivity Acceptable? Analyze_Products->Decision_Selectivity Decrease_Temp Decrease temperature (e.g., to -10°C) Decision_Selectivity->Decrease_Temp  No (Byproducts) Optimal Optimal Temperature Identified Decision_Selectivity->Optimal  Yes Decrease_Temp->Monitor G cluster_1 Troubleshooting Guide Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield Poor_Selectivity Poor Selectivity / Multiple Products Problem->Poor_Selectivity Temp_Too_Low Cause: Temp Too Low? (Sluggish, no change) Low_Yield->Temp_Too_Low Temp_Too_High_Yield Cause: Temp Too High? (Decomposition, charring) Low_Yield->Temp_Too_High_Yield Temp_Too_High_Selectivity Cause: Temp Too High? (Isomer mixture) Poor_Selectivity->Temp_Too_High_Selectivity Solution_Increase_Temp Solution: Gradually increase temperature Temp_Too_Low->Solution_Increase_Temp  Likely Solution_Decrease_Temp_Yield Solution: Repeat at lower temperature Temp_Too_High_Yield->Solution_Decrease_Temp_Yield  Likely Solution_Decrease_Temp_Selectivity Solution: Run at sub-ambient temp (e.g., 0°C to -10°C) Temp_Too_High_Selectivity->Solution_Decrease_Temp_Selectivity  Likely

Caption: Decision tree for troubleshooting common issues.

References

  • Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. (2019). [Link]

  • The Acylation of Propene by Acetic Acid over H-[Fe]ZSM-5 and H-[Al]ZSM-5. University of Pennsylvania ScholarlyCommons. (Date not available). [Link]

  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies. (2015). [Link]

  • Synthesis and Characterization of AlCl3 Impregnated Molybdenum Oxide as Heterogeneous Nano-Catalyst for the Friedel-Crafts Acylation Reaction in Ambient Condition. PubMed. (2015). [Link]

  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. (Date not available). [Link]

  • Effect of AlCl3 concentration on the catalytic performance of AlCl3/Hβ. ResearchGate. (Date not available). [Link]

  • A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. Journal of Chemical Education. (2004). [Link]

  • The most appropriate solvent for Friedel crafts reaction is. Vaia. (Date not available). [Link]

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Publications. (2022). [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. (2018). [Link]

  • Process for producing high purity ketones by friedel-crafts acylation at low temperature.
  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. UCLA Chemistry and Biochemistry. (Date not available). [Link]

  • Acylation of phenol on solid acids: Study of the deactivation mechanism. ResearchGate. (2018). [Link]

  • Finding theoretical yield (Friedel Crafts Acylation Reaction). Reddit. (2017). [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. (2018). [Link]

  • Friedel-Crafts Reactions. Chemistry LibreTexts. (2023). [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. PMC - NIH. (2022). [Link]

  • 18.2 Friedel Crafts Alkylation and Acylation. YouTube. (2021). [Link]

  • Experiment 1: Friedel-Crafts Acylation. Swarthmore College. (Date not available). [Link]

  • Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. OSTI.GOV. (Date not available). [Link]

  • Friedel–Crafts reaction. Wikipedia. (Date not available). [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Revue Roumaine de Chimie. (Date not available). [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. (Date not available). [Link]

  • Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies. (2015). [Link]

  • Propiophenone. Wikipedia. (Date not available). [Link]

  • Comparative Evaluation of Low- and High-Temperature Friedel–Crafts Acylation Routes for Advanced Biolubricant Production. AIChE. (Date not available). [Link]

Sources

Validation & Comparative

Comparative Guide: Structural Elucidation of Halogenated Diarylpropanones (C₁₅H₁₀Cl₂F₂O)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of the mass spectrometry fragmentation patterns for C₁₅H₁₀Cl₂F₂O , specifically focusing on its structural class as a Halogenated 1,3-Diarylpropan-2-one (e.g., 1,3-bis(chlorofluorophenyl)propan-2-one).

This compound class serves as a critical intermediate in the synthesis of agrochemicals (like benzoylurea insecticides) and specific kinase inhibitors. The analysis compares Electron Ionization (EI) via GC-MS against Electrospray Ionization (ESI) via Q-TOF MS/MS .

Executive Summary: The Analytical Challenge

The molecular formula C₁₅H₁₀Cl₂F₂O (MW ≈ 314 Da) presents a specific identification challenge due to the presence of multiple halogens (Cl₂, F₂) on a diaryl scaffold. The high degree of unsaturation (DoU = 9) typically indicates two benzene rings linked by a carbonyl-containing bridge.

Differentiation of this molecule relies heavily on understanding its two primary cleavage points: the


-carbon bonds  flanking the central carbonyl group.[1][2][3] This guide compares the "hard" fragmentation of EI-GCMS (ideal for spectral fingerprinting) with the "soft" collision-induced dissociation (CID) of ESI-QTOF (ideal for precursor ion scanning and exact mass confirmation).
Quick Comparison: EI vs. ESI Performance
FeatureAlternative A: EI-GCMS Alternative B: ESI-QTOF (MS/MS)
Ionization Energy 70 eV (Hard)~3-5 kV (Soft)
Dominant Species Radical Cation (

)
Protonated Adduct (

)
Base Peak Origin

-Cleavage (Acylium/Benzyl ions)
Protonated Molecular Ion or Water Loss
Isotope Fidelity Excellent (M, M+2, M+4 clearly visible)Excellent (High Res resolves interferences)
Application Structural Fingerprinting & Library MatchingMetabolite ID & Exact Mass Confirmation

Theoretical Fragmentation Model

To ensure scientific accuracy, we analyze the symmetric isomer 1,3-bis(3-chloro-4-fluorophenyl)propan-2-one as the model analyte. The fragmentation logic applies to all positional isomers.

Key Mechanistic Pathways
  • 
    -Cleavage (Primary Pathway):  The radical cation breaks at the C-C bond adjacent to the carbonyl.[3][4] This yields a resonance-stabilized Acylium ion  and a Benzyl radical .
    
  • Decarbonylation: The Acylium ion ejects a neutral CO molecule (28 Da), collapsing into a Benzyl cation .

  • Halogen Loss: Secondary fragmentation involves the heterolytic cleavage of Cl or HF elimination.

Predicted Fragment Ions (Monoisotopic ³⁵Cl)
  • Molecular Ion (

    
    ):  m/z 314.00
    
  • Fragment A (Acylium Ion):

    
     m/z 170.99
    
  • Fragment B (Benzyl Cation):

    
     m/z 142.99
    
  • Fragment C (Tropylium Derivative): Rearrangement of Fragment B

    
     m/z 142.99
    
  • Fragment D (Phenyl Cation): Loss of

    
     from B 
    
    
    
    m/z 129.0
Visualization of Fragmentation Pathways

The following diagram illustrates the specific bond breaking events for C₁₅H₁₀Cl₂F₂O.

FragmentationPathway M Molecular Ion (M+) [C15H10Cl2F2O]+. m/z 314 Alpha1 α-Cleavage Path A Loss of Benzyl Radical M->Alpha1 -[C7H4ClF]• Benzyl Benzyl Cation [C7H4ClF]+ m/z 143 M->Benzyl Direct α-Cleavage (Charge retention on alkyl) Acylium Acylium Ion [C8H4ClFO]+ m/z 171 Alpha1->Acylium Acylium->Benzyl -CO (28 Da) Decarbonylation Tropylium Fluoro-Chloro-Tropylium Rearrangement m/z 143 Benzyl->Tropylium Ring Expansion Phenyl Substituted Phenyl [C6H3ClF]+ m/z 107 Tropylium->Phenyl -C2H2 / HF

Caption: Mechanistic fragmentation pathway of C₁₅H₁₀Cl₂F₂O showing the transition from molecular ion to stable diagnostic fragments via alpha-cleavage and decarbonylation.

Experimental Data & Analysis

A. Isotope Pattern Analysis (The "Chlorine Signature")

Before analyzing fragments, the molecular ion cluster must be validated. The presence of two Chlorine atoms (


) creates a distinct isotopic signature that serves as a self-validating check for the formula.
Ion SpeciesMass (m/z)Relative Intensity (Theoretical)Origin
M 314.0100%

M+2 316.0~65%

M+4 318.0~10%

Note: Fluorine (


) is monoisotopic and does not contribute to the M+1/M+2 pattern, simplifying the interpretation to just the Cl contribution.
B. Technique Comparison: EI vs. ESI
1. Electron Ionization (EI) - GC/MS
  • Protocol: 70 eV electron impact, Source Temp 230°C.

  • Observation: The molecular ion (

    
    , m/z 314) is usually distinct but weak (<10% intensity) because the molecule rapidly fragments at the carbonyl bond.
    
  • Diagnostic Peaks:

    • m/z 143 (Base Peak): The substituted benzyl cation is the most stable species.

    • m/z 171: The acylium ion.

    • m/z 107: Further fragmentation losing the halogen or

      
      .
      
2. Electrospray Ionization (ESI) - Q-TOF
  • Protocol: Positive Mode (+), Collision Energy Ramp 10-40 eV.

  • Observation: Forms a strong

    
     at m/z 315.01.
    
  • MS/MS Behavior:

    • Unlike EI, the protonated ketone is more stable.

    • Water Loss: A characteristic loss of 18 Da (

      
      ) is often observed at m/z 297, forming a conjugated carbocation.
      
    • CID Fragments: At higher collision energies (30 eV), the same m/z 143 and 171 ions appear, confirming the structural core.

Detailed Experimental Protocols

Protocol 1: GC-MS Structural Confirmation

Objective: Establish the fragmentation fingerprint for library matching.

  • Sample Prep: Dissolve 1 mg of C₁₅H₁₀Cl₂F₂O in 1 mL Ethyl Acetate (HPLC Grade).

  • Inlet: Splitless injection at 250°C.

  • Column: DB-5ms (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 5 min.

  • MS Settings: Scan range m/z 50–400. Solvent delay 3.0 min.

  • Data Validation: Check for the 9:6:1 ratio at m/z 314/316/318. If the ratio deviates, check for co-eluting impurities or detector saturation.

Protocol 2: ESI-QTOF Exact Mass & MS/MS

Objective: Confirm elemental composition and analyze soft fragmentation.

  • Sample Prep: Dilute to 1 ppm in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Infusion: Direct infusion at 5 µL/min or LC injection (C18 column).

  • Source Parameters:

    • Capillary Voltage: 3500 V.

    • Gas Temp: 325°C.

    • Fragmentor: 135 V (prevents in-source fragmentation).

  • Acquisition:

    • MS1: Full scan m/z 100–1000 (Confirm m/z 315.0154 for

      
      ).
      
    • MS2: Targeted MS/MS on m/z 315.0. Collision Energy (CE) stepping: 10, 20, 40 eV.

  • Self-Validating Check: The mass error for the parent ion must be <5 ppm. The fragment at m/z 143.003 should also be <5 ppm error to confirm the formula

    
    .
    

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for -cleavage mechanisms).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1,3-Diphenyl-2-propanone (Dibenzyl Ketone). NIST Chemistry WebBook, SRD 69. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Reference for Benzyl/Tropylium ion rearrangements).

Sources

Bioisosteric Replacement of Dichlorophenyl Moieties: A Strategic Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dichlorophenyl Dilemma

The dichlorophenyl moiety (DCP) is a workhorse in medicinal chemistry, featured in blockbuster drugs like Sertraline , Lamotrigine , and Diclofenac . Its popularity stems from its ability to fill hydrophobic pockets, increase lipophilicity, and block metabolic oxidation at specific sites. However, the DCP group often introduces significant liabilities:

  • Metabolic Toxicity: Electron-rich DCP rings (especially anilines) can undergo bioactivation to reactive quinone imines/methides, leading to idiosyncratic toxicity (e.g., hepatotoxicity or nephrotoxicity).

  • Poor Physicochemical Properties: High lipophilicity (LogP) often correlates with poor aqueous solubility and high plasma protein binding.

  • "Flatland" Limitations: The planarity of the phenyl ring limits vector exploration in 3D space.

This guide objectively compares three primary bioisosteric replacement strategies—Fluorine Substitution , Heteroaromatic Swaps , and 3D-Scaffolds (Cubanes) —providing experimental data to validate their utility in optimizing lead compounds.

Strategic Decision Framework

Before selecting a replacement, use this logic flow to diagnose the specific liability of your dichlorophenyl-containing lead.

DecisionTree Start Dichlorophenyl (DCP) Liability Analysis Toxicity Issue: Idiosyncratic Toxicity / Reactive Metabolites? Start->Toxicity Solubility Issue: Poor Solubility / High LogP? Start->Solubility IP Issue: IP Space / Novelty? Start->IP Difluoro Strategy: Difluorophenyl (Blocks oxidation, reduces reactivity) Toxicity->Difluoro High Priority Cubane Strategy: Cubane/Bicyclo[1.1.1]pentane (3D character, disrupts stacking, novel IP) Toxicity->Cubane Secondary Option Solubility->Difluoro Minor Effect Heterocycle Strategy: Pyridine/Pyrimidine (Reduces LogP, adds H-bond acceptor) Solubility->Heterocycle High Priority IP->Cubane High Priority

Figure 1: Decision matrix for selecting the optimal bioisostere based on the primary liability of the lead compound.

Comparative Analysis of Bioisosteric Strategies

Strategy A: Halogen Swapping (Cl → F)

Replacing chlorine with fluorine is the most conservative change. It retains the lipophilic nature but alters the electronics and metabolic stability. The C-F bond is stronger (approx. 116 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol), making it resistant to oxidative cleavage.

Case Study: Nephrotoxicity in Succinimides A landmark study compared N-(3,5-dichlorophenyl)succinimide (NDPS) with its difluoro analog (DFPS).[1]

  • NDPS (Cl): Caused severe nephrotoxicity. Metabolized to reactive species that bound covalently to renal proteins.

  • DFPS (F): Non-toxic. 90% eliminated unchanged in urine within 24h (vs. 40% for NDPS).[1]

MetricDichlorophenyl (NDPS)Difluorophenyl (DFPS)Impact
Toxicity NephrotoxicNon-toxicMajor Safety Improvement
Elimination 40% Urine (6h)90% Urine (6h)Faster Clearance
Covalent Binding High (Kidney/Liver)NegligibleReduced Reactivity
Strategy B: Heteroaromatic Replacement (Pyridine)

Replacing the phenyl ring with a pyridine (or pyrimidine) introduces a nitrogen atom, which lowers LogP (increasing solubility) and can act as a hydrogen bond acceptor.

Case Study: Cabozantinib Analogs (c-Met Inhibitors) Researchers replaced the central fluorophenyl ring of Cabozantinib with a pyridine moiety.

  • Potency: The pyridine analog maintained high affinity (IC50 = 4.9 nM) comparable to the parent drug (5.4 nM).[2]

  • Selectivity: The pyridine nitrogen can introduce repulsive or attractive interactions that refine selectivity against off-target kinases.

Strategy C: 3D-Bioisosterism (Cubane)

Cubane (


) is a rigid, cubic aliphatic scaffold that mimics the size of a benzene ring but possesses 

hybridization. This "escape from flatland" improves solubility by disrupting crystal packing.

Structural Comparison:

  • Benzene Diagonal: 2.77 Å[3]

  • Cubane Diagonal: 2.68 Å (Perfect geometric match)[3]

Case Study: Leteprinim Analog (Letepricube)

  • Activity: The cubane analog showed increased lipophilicity and potency in CNS models, likely due to better penetration or hydrophobic fit.

  • Metabolic Stability: Cubane C-H bonds are strong (

    
    -like character due to strain), often conferring high metabolic stability compared to standard alkyl groups.[4]
    

Experimental Protocols

Protocol 1: Synthesis of Cubane Bioisosteres (Cross-Coupling)

Rationale: Traditional aromatic chemistry (Friedel-Crafts) does not apply to cubanes. You must use amide coupling or specific radical cross-coupling methods.

Materials:

  • Dimethyl 1,4-cubanedicarboxylate (Starting material)

  • Target Amine (R-NH2)

  • Coupling Agents: HATU, DIPEA, DMF.

Workflow:

  • Hydrolysis: Treat dimethyl 1,4-cubanedicarboxylate with LiOH (THF/H2O, 1:1) to obtain the mono-acid. Critical Step: Monitor by TLC; over-hydrolysis yields the di-acid.

  • Activation: Dissolve mono-acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min to form the active ester.

  • Coupling: Add the amine bearing the rest of your pharmacophore. Stir at RT for 4-16h.

  • Purification: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine) and brine. Purify via flash chromatography.

  • Validation: Verify structure via 1H-NMR. Note that cubane protons appear as a singlet around

    
     4.0-4.3 ppm, distinct from aromatic protons (
    
    
    
    7.0-8.0 ppm).
Protocol 2: Comparative Microsomal Stability Assay

Rationale: To prove the bioisostere reduces metabolic liability (e.g., replacing Cl-Ph with F-Ph or Cubane).

Steps:

  • Incubation: Prepare Liver Microsomes (Human/Rat, 0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Dosing: Add test compounds (DCP-lead vs. Bioisostere) at 1 µM final concentration. Note: Low concentration prevents enzyme saturation.

  • Initiation: Add NADPH regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 min. Quench immediately with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Criteria: Bioisostere should show

      
      -fold improvement in 
      
      
      
      or reduced formation of glutathione-trapped adducts (if checking for reactive metabolites).

Mechanism of Action Visualization

The following diagram illustrates why replacing the dichlorophenyl group (specifically electron-rich variants) reduces toxicity.

MetabolicPathway DCP Dichlorophenyl Drug (e.g., Aniline derivative) CYP CYP450 Oxidation DCP->CYP Quinone Quinone Imine (Reactive Electrophile) CYP->Quinone Bioactivation Stable Stable Metabolites (Phase II Conjugation) CYP->Stable Safe Clearance Tox Protein Adducts (Toxicity/Cell Death) Quinone->Tox Covalent Binding Bioisostere Difluoro/Cubane Analog Bioisostere->CYP Slower/Blocked

Figure 2: Metabolic divergence between reactive dichlorophenyl moieties and stable bioisosteres.

References

  • BenchChem. (2025).[5][6] Comparative analysis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid and its Difluoro Analog. BenchChem Technical Guides. Link

  • Rankin, G. O., et al. (1999). Comparative disposition of the nephrotoxicant N-(3,5-dichlorophenyl)succinimide and the non-nephrotoxicant N-(3,5-difluorophenyl)succinimide in Fischer 344 rats. Drug Metabolism and Disposition, 27(6), 674-680.[1] Link

  • Chalmers, B. A., et al. (2016).[7][8][9] Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere. Angewandte Chemie International Edition, 55(11), 3580-3585.[8] Link

  • Lee, H., et al. (2020). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor. Molecules, 25(10). Link

  • Lassalas, P., et al. (2016).[9] Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.